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Charge Carrier Mobility in ITIC-4F: A
Comparative Guide for Researchers
In the landscape of organic photovoltaics, the efficiency of charge transport within the active

layer is a critical determinant of device performance. For researchers and professionals in drug

development exploring organic electronics, understanding the charge carrier mobility of non-

fullerene acceptors (NFAs) is paramount. This guide provides a detailed comparison of the

charge carrier mobility of ITIC-4F, a prominent NFA, with other key players in the field,

supported by experimental data and methodologies.

Comparative Analysis of Charge Carrier Mobility
The charge carrier mobility, a measure of how quickly an electron or hole can move through a

material under an electric field, directly impacts the short-circuit current and fill factor of an

organic solar cell. Below is a summary of experimentally determined electron (μe) and hole

(μh) mobilities for ITIC-4F and other widely used non-fullerene acceptors. The data has been

compiled from various studies, primarily utilizing the Space-Charge Limited Current (SCLC)

and Organic Field-Effect Transistor (OFET) methods.
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Non-Fullerene
Acceptor

Electron
Mobility (μe)
(cm²/Vs)

Hole Mobility
(μh) (cm²/Vs)

Measurement
Method

Reference

ITIC-4F 2.9 x 10⁻⁴ 2.0 x 10⁻⁵ SCLC [1]

ITIC

Varies with

annealing (see

ref)

Varies with

annealing (see

ref)

OFET [1][2]

ITIC-Th

Varies with

annealing (see

ref)

Varies with

annealing (see

ref)

OFET [1][2]

Y6 (BTP-4F)
1.8 x 10⁻⁴ - 2.35

x 10⁻⁴
- SCLC [3]

Y6 (BTP-4F)
~3.0 x 10⁻⁴ - 4.0

x 10⁻⁴
- OFET [4]

BTP-eC9 - -
SCLC (blend

with PM6)
[5]

Note: The charge carrier mobility in organic semiconductors can be significantly influenced by

factors such as film morphology, crystallinity, and processing conditions (e.g., annealing

temperature, solvent additives). The values presented here are representative and should be

considered in the context of the specific experimental conditions reported in the cited literature.

Experimental Protocols
Accurate determination of charge carrier mobility relies on well-defined experimental

procedures. The two most common techniques employed for characterizing non-fullerene

acceptors are the Space-Charge Limited Current (SCLC) method and Organic Field-Effect

Transistor (OFET) measurements.

Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the bulk charge carrier mobility in a

single-carrier device.
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Device Structure: A single-carrier device is fabricated in a sandwich structure, typically

consisting of:

Substrate (e.g., ITO-coated glass)

Electron- or Hole-Transport Layer (e.g., ZnO for electrons, MoO₃ for holes)

Active Layer (the non-fullerene acceptor film)

Top Electrode (e.g., Al for electron-only, Ag or Au for hole-only)

Methodology:

Film Deposition: The non-fullerene acceptor is dissolved in a suitable organic solvent (e.g.,

chloroform, chlorobenzene) and spin-coated onto the transport layer to form a thin film of

controlled thickness (typically 80-120 nm).

Thermal Annealing: The film is often thermally annealed at a specific temperature (e.g., 100-

150 °C) for a set duration to optimize morphology and crystallinity.

Top Electrode Evaporation: The top electrode is deposited via thermal evaporation under

high vacuum.

Current-Voltage (J-V) Measurement: The J-V characteristics of the device are measured in

the dark. At higher voltages, the current becomes space-charge limited, where the current

density (J) follows the Mott-Gurney law:

J = (9/8)ε₀εᵣμ(V²/L³)

where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the

charge carrier mobility, V is the applied voltage, and L is the thickness of the active layer.

Mobility Extraction: The mobility (μ) is extracted from the slope of the J vs. V² plot in the

SCLC regime.

Organic Field-Effect Transistor (OFET) Measurement
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OFET measurements provide information about the charge carrier mobility in a planar device

architecture, which can be sensitive to the interface between the semiconductor and the

dielectric layer.

Device Structure: A common OFET architecture is the bottom-gate, bottom-contact

configuration:

Substrate (e.g., heavily doped Si with a SiO₂ dielectric layer)

Source and Drain Electrodes (e.g., patterned Au)

Organic Semiconductor Layer (the non-fullerene acceptor)

Methodology:

Substrate Preparation: The Si/SiO₂ substrate with pre-patterned source and drain electrodes

is cleaned thoroughly. The SiO₂ surface is often treated with a self-assembled monolayer

(e.g., OTS) to improve molecular ordering.

Semiconductor Deposition: The non-fullerene acceptor is deposited onto the substrate,

typically via spin-coating or solution shearing.

Annealing: The device is annealed to optimize the film morphology.

Electrical Characterization: The transfer and output characteristics of the OFET are

measured using a semiconductor parameter analyzer.

Mobility Extraction: The field-effect mobility (μ) is calculated from the transfer characteristics

in the saturation regime using the following equation:

I_DS = (W/2L)μCᵢ(V_G - V_T)²

where I_DS is the drain-source current, W and L are the channel width and length, Cᵢ is the

capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the

threshold voltage.
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The following diagram illustrates the logical flow of comparing charge carrier mobility between

ITIC-4F and other non-fullerene acceptors, highlighting the key experimental determinants.
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Caption: Comparative workflow for charge carrier mobility analysis of NFAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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